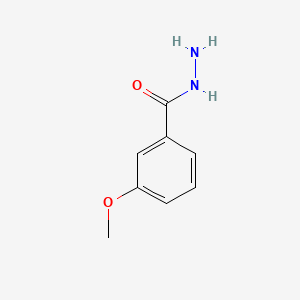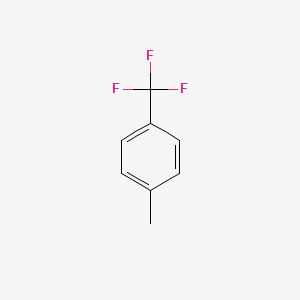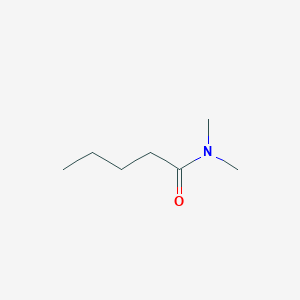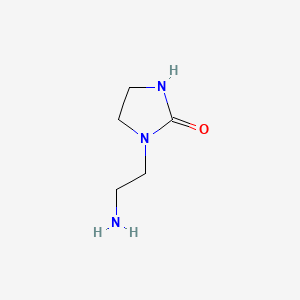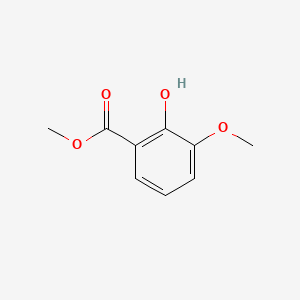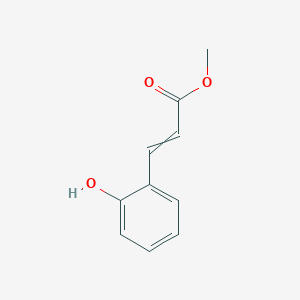
Methyl 3-(2-hydroxyphenyl)prop-2-enoate
概述
描述
Methyl 3-(2-hydroxyphenyl)prop-2-enoate is an organic compound with the molecular formula C10H10O3 It is a derivative of cinnamic acid and features a hydroxyphenyl group attached to a propenoate moiety
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-(2-hydroxyphenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxycinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for the continuous production of the ester with minimal by-products .
化学反应分析
Types of Reactions
Methyl 3-(2-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-(2-oxophenyl)prop-2-enoate.
Reduction: The double bond in the propenoate moiety can be reduced to form methyl 3-(2-hydroxyphenyl)propanoate.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Methyl 3-(2-oxophenyl)prop-2-enoate
Reduction: Methyl 3-(2-hydroxyphenyl)propanoate
Substitution: Various alkyl or acyl derivatives depending on the substituent introduced.
科学研究应用
Methyl 3-(2-hydroxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism by which methyl 3-(2-hydroxyphenyl)prop-2-enoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, its hydroxy group can form hydrogen bonds with active site residues of enzymes, influencing their catalytic activity. Additionally, the compound’s conjugated double bond system may allow it to participate in electron transfer reactions, affecting cellular redox states .
相似化合物的比较
Methyl 3-(2-hydroxyphenyl)prop-2-enoate can be compared with other similar compounds, such as:
Methyl 3-(3-methylphenyl)prop-2-enoate:
Methyl 3-(4-hydroxyphenyl)prop-2-enoate: The position of the hydroxy group affects the compound’s chemical properties and biological activity.
Methyl 3-(2-methoxyphenyl)prop-2-enoate: The presence of a methoxy group instead of a hydroxy group alters the compound’s polarity and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a range of chemical reactions, and its derivatives may possess valuable biological activities. Further research into this compound could uncover new uses and enhance our understanding of its properties and mechanisms of action.
属性
IUPAC Name |
methyl 3-(2-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXREWKKROWOSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943139 | |
| Record name | Methyl 3-(2-hydroxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20883-98-1 | |
| Record name | 2-Propenoic acid, 3-(2-hydroxyphenyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020883981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-(2-hydroxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
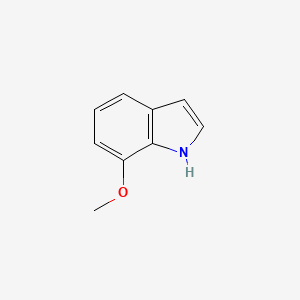
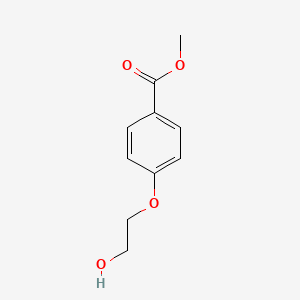

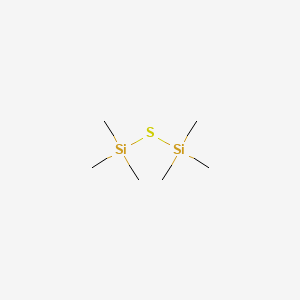

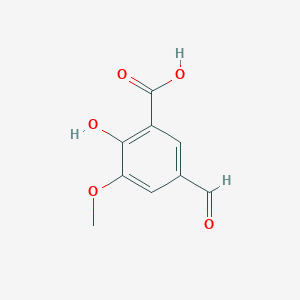

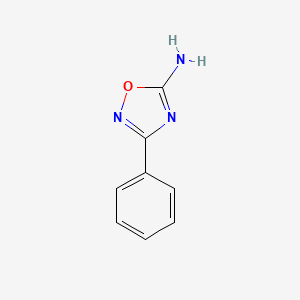
![7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1360058.png)
